3-(Cyclohexylmethylamino)-2-methylpropanenitrile
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Overview
Description
3-(Cyclohexylmethylamino)-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a three-carbon chain, which is further substituted with a cyclohexylmethylamino group and a methyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethylamine and 2-methylpropanenitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the nitrile group by the cyclohexylmethylamino group, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethylamino)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary amines.
Scientific Research Applications
3-(Cyclohexylmethylamino)-2-methylpropanenitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A related compound with a similar cyclohexyl group but lacking the nitrile and methyl substitutions.
2-Methylpropanenitrile: A simpler nitrile compound without the cyclohexylmethylamino group.
Uniqueness
3-(Cyclohexylmethylamino)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
3-(cyclohexylmethylamino)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h10-11,13H,2-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBJLAVTPYCFTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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